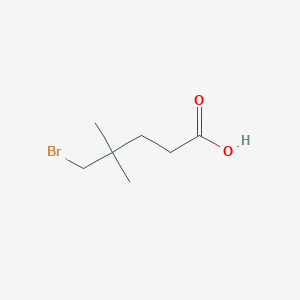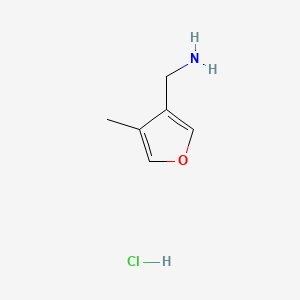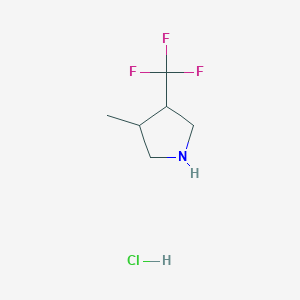
3-Amino-1-(isoxazol-3-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(isoxazol-3-yl)propan-1-one is a chemical compound that belongs to the family of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(isoxazol-3-yl)propan-1-one typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the [3+2] cycloaddition reaction, where nitrile oxides react with alkenes to form isoxazole rings . This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts, although metal-free synthetic routes are also available .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Amino-1-(isoxazol-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include oximes, nitrile oxides, and various substituted isoxazole derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-Amino-1-(isoxazol-3-yl)propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-Amino-1-(isoxazol-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is of particular interest in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
類似化合物との比較
Similar Compounds
3-Hydroxy-4-amino-4,5,6,7-tetrahydro-1,3-benzisoxazole: This compound has similar structural features but differs in its biological activity and applications.
3-(1H-Indazol-1-yl)propan-1-amine: Another related compound with distinct chemical properties and uses.
Uniqueness
3-Amino-1-(isoxazol-3-yl)propan-1-one is unique due to its specific combination of an isoxazole ring and an amino group, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C6H8N2O2 |
|---|---|
分子量 |
140.14 g/mol |
IUPAC名 |
3-amino-1-(1,2-oxazol-3-yl)propan-1-one |
InChI |
InChI=1S/C6H8N2O2/c7-3-1-6(9)5-2-4-10-8-5/h2,4H,1,3,7H2 |
InChIキー |
NBHSXHMPWNNWBM-UHFFFAOYSA-N |
正規SMILES |
C1=CON=C1C(=O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



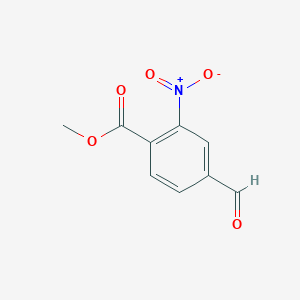


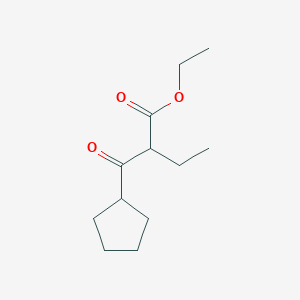



![3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13480280.png)

![3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride](/img/structure/B13480283.png)
